(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features an amino group, a chloro-substituted aromatic ring, and a nitrile group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-methylbenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction of the nitrile group will produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(5-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-methylphenyl)propanenitrile
- (3S)-3-Amino-3-(5-chloro-2-methylphenyl)propanenitrile
Uniqueness
(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
InChI Key |
HCZQJCZSQSSAIN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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